molecular formula C10H11NO B3325192 (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 2082709-87-1

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B3325192
CAS RN: 2082709-87-1
M. Wt: 161.2 g/mol
InChI Key: KTJXYZFZRRYVJJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with the dopamine D4 receptor. It acts as a selective antagonist of this receptor, which leads to a decrease in the activity of dopamine in certain areas of the brain. This decrease in dopamine activity has been shown to have therapeutic effects in several psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its interaction with the dopamine D4 receptor. It has been shown to have high affinity and selectivity for this receptor, which leads to a decrease in dopamine activity in certain areas of the brain. This decrease in dopamine activity has been shown to have therapeutic effects in several psychiatric disorders such as schizophrenia, bipolar disorder, and ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one for lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This makes it a potential candidate for the development of new drugs for the treatment of several psychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions that can be explored with regards to (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one. One of the main areas of research is the development of new drugs based on this compound for the treatment of psychiatric disorders. In addition, further studies can be conducted to explore its potential use in the treatment of other neurological disorders such as Parkinson's disease. Finally, more research can be conducted to understand the mechanism of action of this compound and its interaction with the dopamine D4 receptor.

Scientific Research Applications

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which makes it a potential candidate for the treatment of several psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). In addition, it has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXYZFZRRYVJJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.